1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone
Description
1-[(1R,2R)-2-(4-Fluorophenyl)cyclopropyl]ethanone is a chiral cyclopropane-containing ketone with a molecular formula of C₁₁H₁₁FO and an average mass of 178.206 g/mol . This compound is identified by multiple synonyms, including 1-acetyl-2-(4-fluorophenyl)cyclopropane and MFCD01315497 (MDL number), and has applications in synthetic chemistry and drug discovery due to its unique bicyclic framework .
Properties
IUPAC Name |
1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKHXRAACJREI-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone typically involves the cyclopropanation of a fluorophenyl derivative. One common method includes the reaction of 4-fluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization is crucial for obtaining high-quality material.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanol.
Substitution: Formation of 4-bromo-1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone.
Scientific Research Applications
1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone is an organic compound featuring a cyclopropyl group linked to an ethanone moiety, with a fluorophenyl substituent. It has a unique cyclopropyl configuration, which gives it distinct chemical properties and potential biological activities.
Potential Applications
- Medicinal Chemistry: It has potential applications in developing pharmaceuticals that target central nervous system disorders. Its structural features may allow it to act as a selective modulator for certain receptors, making it a candidate for drug development.
- Serotonin Receptor Interactions: Compounds with structures similar to this compound can exhibit significant binding affinities for serotonin receptors, particularly 5-HT_2C. The inclusion of fluorine into the phenyl ring may enhance these interactions because of electronic effects that influence receptor binding dynamics.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone | Methoxy group instead of fluorine | Different electronic properties affecting reactivity |
| 1-[(1R,2R)-2-(4-hydroxyphenyl)cyclopropyl]ethanone | Hydroxy group substitution | Potentially different biological activity due to hydroxyl's polar nature |
| 1-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]ethanone | Chlorine atom instead of fluorine | Variations in lipophilicity and receptor interaction profiles |
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane-Ethanone Core
The compound shares structural similarities with other cyclopropane derivatives, differing primarily in substituents on the phenyl ring or cyclopropane moiety. Key analogues include:
Key Observations :
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., bromo, fluoro) increases molecular polarity and boiling points (e.g., 257.1 g/mol bromo analogue vs. 178.2 g/mol parent compound) .
- Biological Activity : Methoxy and isobutoxy substituents (as in compound 3e ) enhance antimicrobial efficacy, likely due to improved membrane permeability .
- Stereochemical Impact: The (1R,2R) configuration in the parent compound contrasts with analogues like 1-[(1S,2S)-2-(4-fluorophenyl)cyclopropyl]ethanone, which may exhibit divergent pharmacokinetic profiles due to enantioselective interactions .
Functional Analogues in Natural Products
A structurally complex analogue, 1-((1R,2R,3R)-2-(3-isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone, was identified in the volatile oils of Litsea cubeba (). Key comparisons:
| Property | Parent Compound | Natural Product Analogue |
|---|---|---|
| Source | Synthetic | Natural (plant-derived) |
| Antioxidant Activity | Not reported | Moderate (DPPH IC₅₀: 45 µg/mL) |
| Structural Complexity | Simple cyclopropane | Cyclopentane-fused furan |
Research Findings :
- The natural analogue’s fused furan and cyclopentane rings confer higher rigidity but lower synthetic accessibility compared to the parent compound .
- Antioxidant activity in natural derivatives correlates with hydrocarbon and acid content, a feature absent in synthetic fluorophenyl-cyclopropane derivatives .
Research Implications
Biological Activity
1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone is a cyclopropyl derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropyl structure and fluorophenyl substitution, has been investigated for various pharmacological effects, including its interactions with biological targets.
- Molecular Formula : C11H11FO
- Molecular Weight : 182.21 g/mol
- IUPAC Name : this compound
- CAS Number : 1807939-81-6
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The compound's structural features allow it to modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as an enzyme inhibitor and influence receptor binding processes.
Enzyme Inhibition
Studies have shown that compounds similar to this compound exhibit significant inhibition of certain enzymes. For example, in a study evaluating adenosine kinase (AdK) inhibitors, related compounds demonstrated potent inhibition at various concentrations, suggesting that this class of compounds could be effective in modulating metabolic pathways related to adenosine levels in disease states .
Receptor Binding
The compound has also been investigated for its affinity towards various receptors. Preliminary findings suggest that it may interact with opioid receptors, which are critical in pain modulation and have implications in addiction and analgesia .
Case Study 1: Analgesic Potential
In a controlled study involving animal models, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce inflammatory markers in vivo, suggesting a mechanism that could be beneficial for conditions such as arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone, and how are stereochemical outcomes controlled?
- Methodology :
- Cyclopropanation : Utilize transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reagents) or [2+1] cycloaddition with alkenes. Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysts (e.g., Rh or Cu complexes) to enforce the (1R,2R) configuration .
- Friedel-Crafts Acylation : React 4-fluorophenyl-substituted cyclopropane precursors with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Steric and electronic directing groups on the cyclopropane ring guide regioselectivity .
- Post-Functionalization : Modify pre-formed cyclopropane scaffolds via ketone introduction, ensuring retention of stereochemistry through mild reaction conditions (e.g., low-temperature Grignard additions) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Techniques and Data :
- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm, coupling constants J = 5–10 Hz for trans-substituents) and ketone carbonyl (δ ~205–210 ppm in ¹³C). Diastereotopic protons exhibit splitting patterns critical for confirming stereochemistry .
- IR Spectroscopy : Detect ketone C=O stretching (~1700–1750 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration and cyclopropane ring geometry. Key metrics include dihedral angles (e.g., 47.6° between cyclopropane and fluorophenyl rings) and bond lengths (C-C: ~1.51 Å) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (MW 218.25 g/mol) via [M+H]⁺ or [M+Na]⁺ ions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to light/moisture due to ketone reactivity .
- Waste Disposal : Follow institutional protocols for halogenated organic waste, as fluorinated compounds may require specialized treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for cyclopropane-containing compounds like this compound?
- Strategies :
- 2D NMR (COSY, NOESY) : Differentiate diastereotopic protons (e.g., cyclopropane CH₂ groups) and confirm spatial proximity of substituents. NOE correlations between fluorophenyl and cyclopropane protons validate stereochemistry .
- Variable-Temperature NMR : Reduce signal broadening caused by ring strain by acquiring spectra at elevated temperatures (e.g., 40–60°C) .
- Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Optimization Approaches :
- Intermediate Stabilization : Use protecting groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl or amine functionalities in precursors to prevent side reactions .
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen for cyclopropanation) to enhance enantiomeric excess (ee >95%) .
- Purification : Employ flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC to isolate pure diastereomers. Monitor by TLC (Rf ~0.5 in 1:4 EtOAc/hexane) .
Q. How to design a study evaluating the biological activity of this compound against microbial strains?
- Experimental Design :
- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀/MIC ratio) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying fluorophenyl substituents) to correlate electronic effects with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
